molecular formula C9H8N2O2 B1403989 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1368101-33-0

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No. B1403989
M. Wt: 176.17 g/mol
InChI Key: YIUGSBDKPPYNNE-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been used in the synthesis of derivatives that have shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, has been reported in the literature . These compounds have been synthesized as part of research into developing potent inhibitors of fibroblast growth factor receptors (FGFRs) .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the parent compound of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is available . The molecular weight is 118.1359 .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been used in the synthesis of potent FGFR inhibitors . These compounds have shown potent activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can vary depending on the specific compound. For example, one derivative was reported as a brown liquid with a yield of 76% .

Scientific Research Applications

    Cancer Therapy (FGFR Inhibition)

    • Results : In vitro, 4h inhibited breast cancer cell (4T1) proliferation, induced apoptosis, and suppressed migration and invasion. Its low molecular weight makes it an appealing lead compound for further optimization .

    Catalysis (Pyridine-2-carboxylic Acid)

    • Results : P2CA facilitated the synthesis of diverse compounds, showcasing its utility as a catalyst in organic transformations .

    Chemical Synthesis (6-Methyl Methyl Ester)

    • Results : Enables the creation of structurally diverse molecules for further investigation .

    Heterocyclic Chemistry (1H-Pyrrolo[2,3-b]pyridine)

    • Results : Provides a versatile scaffold for drug discovery and material science .

    Biological Probes (Fluorescent Derivatives)

    • Results : Enables real-time monitoring of cellular events and localization studies .

    Pharmacokinetics (Metabolism Studies)

    • Results : Essential for understanding drug behavior in vivo and optimizing therapeutic dosing .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors has promising prospects . These compounds could potentially be used in cancer therapy, given the essential role of FGFR signaling pathways in various types of tumors .

properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-4-7(9(12)13)11-8(6)10-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUGSBDKPPYNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856875
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

CAS RN

1368101-33-0
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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